molecular formula C18H19N3O2S B5654935 N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

N-(2,4-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide

Cat. No. B5654935
M. Wt: 341.4 g/mol
InChI Key: PQPVEHZAONEVLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves multiple steps, including condensation reactions catalyzed by carbodiimide, which are convenient and efficient methods for preparing derivatives with complex structures. For example, novel derivatives have been synthesized using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole, showcasing the versatility of synthesis methods in creating complex molecules (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be elucidated using techniques such as IR, 1H NMR, elemental analyses, and single-crystal X-ray diffraction. These methods provide detailed insights into the geometric and electronic structure of the molecules, contributing to a deeper understanding of their properties and reactivity (Yu et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of compounds in this class often involves interactions with enzymes or biological targets, as demonstrated in studies where synthesized compounds were screened for activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showing potential for biochemical applications (Rehman et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure play a crucial role in the application of these compounds. The asymmetric unit and hydrogen bonding interactions, for instance, can significantly affect the solubility and stability of the compounds, impacting their potential uses in various fields (Bunev et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards other chemical entities and stability under different conditions, are vital for understanding the potential applications of these compounds. Studies have shown that the introduction of specific functional groups can significantly alter the chemical behavior of these molecules, opening new pathways for chemical modifications and applications (Bunev et al., 2013).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-4-6-14(12(2)8-11)19-17(22)10-24-18-20-15-7-5-13(23-3)9-16(15)21-18/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPVEHZAONEVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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